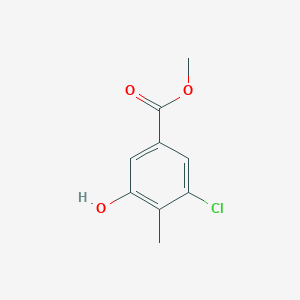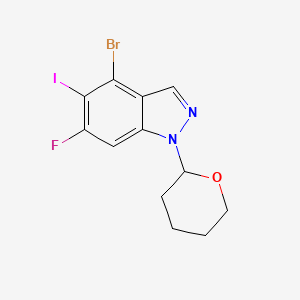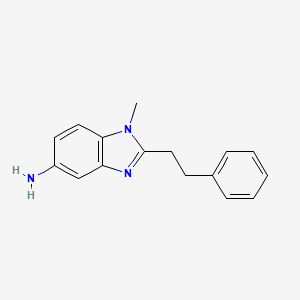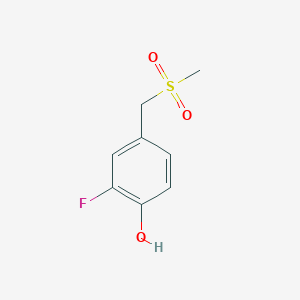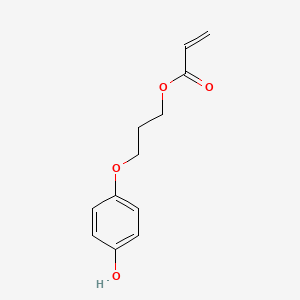
3-(4-Hydroxyphenoxy)propyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenoxy)propyl 2-propenoate is an organic compound that features a hydroxyphenyl group attached to a propyl 2-propenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenoxy)propyl 2-propenoate typically involves the reaction of 4-hydroxyphenol with 3-chloropropyl 2-propenoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxyphenol attacks the electrophilic carbon of the 3-chloropropyl 2-propenoate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenoxy)propyl 2-propenoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-oxophenoxy)propyl 2-propenoate.
Reduction: Formation of 3-(4-hydroxyphenoxy)propyl alcohol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
3-(4-Hydroxyphenoxy)propyl 2-propenoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenoxy)propyl 2-propenoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active phenolic compound, which can then exert its effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Similar structure but lacks the propenoate group.
4-Hydroxyphenylacetic acid: Contains a phenyl group with a hydroxyl substituent but differs in the side chain structure.
2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid: Similar structure but with a different functional group arrangement.
Uniqueness
3-(4-Hydroxyphenoxy)propyl 2-propenoate is unique due to the presence of both the hydroxyphenyl and propenoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-(4-hydroxyphenoxy)propyl prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-2-12(14)16-9-3-8-15-11-6-4-10(13)5-7-11/h2,4-7,13H,1,3,8-9H2 |
Clé InChI |
LDQRPWJIHDBXFV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCOC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
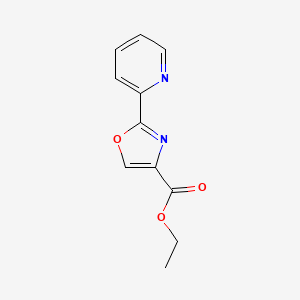
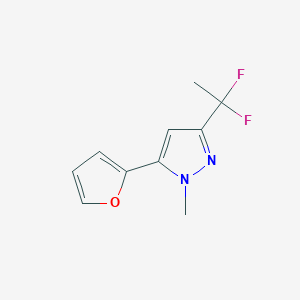
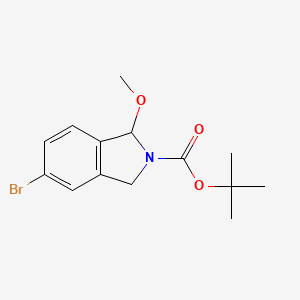
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
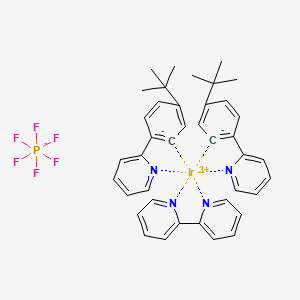
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
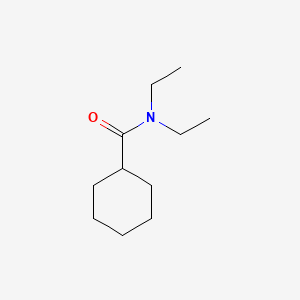
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
